molecular formula C7H14N2OS B2368813 N-ethylmorpholine-4-carbothioamide CAS No. 59983-54-9

N-ethylmorpholine-4-carbothioamide

Cat. No. B2368813
CAS RN: 59983-54-9
M. Wt: 174.26
InChI Key: JMZARZDQEOBIGE-UHFFFAOYSA-N
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Description

N-ethylmorpholine-4-carbothioamide is a chemical compound with the molecular formula C7H14N2OS and a molecular weight of 174.26 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of N-ethylmorpholine-4-carbothioamide can be represented by the SMILES string S=C(NCC)N1CCOCC1 . The InChI key for this compound is JMZARZDQEOBIGE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

N-ethylmorpholine-4-carbothioamide is a solid substance . It has a predicted melting point of 66.32°C and a predicted boiling point of approximately 256.2°C at 760 mmHg . The predicted density is approximately 1.1 g/cm³ .

Scientific Research Applications

1. Synthesis and DNA Binding Properties

N-ethylmorpholine-4-carbothioamide derivatives have been synthesized and characterized for their DNA binding properties. These compounds, linked with thiazole or formazan moieties, show intercalation binding mode with single-stranded DNA. Some derivatives exhibit remarkable efficacy against microbes and cancer cells (Farghaly et al., 2020).

2. Vibrational Spectroscopic Investigation

The vibrational spectroscopic properties of N-ethylmorpholine-4-carbothioamide derivatives have been studied extensively. These investigations provide insights into the structure and spectral characteristics of these compounds, which are used as anti-tubercular agents inhibiting mycolic acid synthesis (Muthu et al., 2012).

3. Hypoglycaemic Activity

N-ethylmorpholine-4-carbothioamide derivatives have been evaluated for their hypoglycemic activity. Certain derivatives have shown significant activity in lowering mean blood sugar levels in diabetic rats (Chaubey & Pandeya, 1989).

4. Antimicrobial and Anticancer Activities

Some N-ethylmorpholine-4-carbothioamide derivatives have been synthesized and tested for their antimicrobial and anticancer activities. These derivatives have demonstrated potential efficacy in in vitro settings against various cancer cell lines and microbial pathogens (Divatia et al., 2014).

5. Tyrosinase Inhibition

Derivatives of N-ethylmorpholine-4-carbothioamide exhibit potent inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. This finding suggests potential applications in the development of skin-lightening agents or treatments for hyperpigmentation disorders (Choi et al., 2015).

Safety And Hazards

N-ethylmorpholine-4-carbothioamide is classified as an acute toxin (oral) and is considered hazardous . It has a hazard classification of Acute Tox. 3 Oral . The safety information pictograms indicate danger . Precautionary statements include P301 + P310 .

properties

IUPAC Name

N-ethylmorpholine-4-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2OS/c1-2-8-7(11)9-3-5-10-6-4-9/h2-6H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZARZDQEOBIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethylmorpholine-4-carbothioamide

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